(3R)-3,7-Dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azoniapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoate (3R)-3,7-Dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azoniapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoate
Brand Name: Vulcanchem
CAS No.: 98599-84-9
VCID: VC0026889
InChI: InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1
SMILES: CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Molecular Formula: C28H37NO9
Molecular Weight: 531.6 g/mol

(3R)-3,7-Dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azoniapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoate

CAS No.: 98599-84-9

Reference Standards

VCID: VC0026889

Molecular Formula: C28H37NO9

Molecular Weight: 531.6 g/mol

(3R)-3,7-Dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azoniapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoate - 98599-84-9

CAS No. 98599-84-9
Product Name (3R)-3,7-Dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azoniapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoate
Molecular Formula C28H37NO9
Molecular Weight 531.6 g/mol
IUPAC Name (3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid
Standard InChI InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1
Standard InChIKey LRNKGNYRSLLFRU-KSZYUSJVSA-N
Isomeric SMILES CC(C)(CCC[C@@](CC(=O)[O-])(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CC[NH+]5[C@@]2(CCC5)C=C1OC)OCO4)O)O
SMILES CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Canonical SMILES CC(C)(CCCC(CC(=O)[O-])(C(=O)OC1C2C3=CC4=C(C=C3CC[NH+]5C2(CCC5)C=C1OC)OCO4)O)O
Synonyms Cephalotaxine 4-Hydrogen (2R)-2-Hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (Ester); 5’-Des-O-methylhomoharringtonine;
PubChem Compound 26499229
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator